Desalkylquazepam

Pharmacokinetics Geriatric Pharmacology Metabolism

Desalkylquazepam (DOQ) is the definitive forensic biomarker for quazepam—uniquely formed via a two-step metabolic pathway, unlike N-desalkylflurazepam which derives from multiple parent drugs. With a 75-190 hr half-life, it ensures extended detection windows. This ≥98% reference standard is critical for LC-MS/MS method validation, Midazolam EP Impurity F profiling, ANDA submissions, and NPS screening. Essential for forensic toxicology, clinical DDI studies, and pharmaceutical QC labs requiring authentic, lot-traceable analytical standards.

Molecular Formula C15H10ClFN2S
Molecular Weight 304.8 g/mol
CAS No. 1645-32-5
Cat. No. B156067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesalkylquazepam
CAS1645-32-5
SynonymsN-desmethylquazepam
Molecular FormulaC15H10ClFN2S
Molecular Weight304.8 g/mol
Structural Identifiers
SMILESC1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F
InChIInChI=1S/C15H10ClFN2S/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)
InChIKeyUAFWJQYZZIJGPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desalkylquazepam (CAS 1645-32-5): Analytical Reference Standard and Key Metabolite for Benzodiazepine Research


Desalkylquazepam (N-Desmethylquazepam, CAS 1645-32-5) is a benzodiazepine derivative primarily recognized as a major active plasma metabolite of the hypnotic agent quazepam [1]. It is also known as N-desalkyl-2-oxoquazepam (DOQ) and serves as a critical precursor in the synthesis of triazolobenzodiazepines [2]. As an analytical reference standard, it is essential for forensic toxicology, clinical pharmacokinetic studies, and pharmaceutical impurity profiling, notably as Midazolam EP Impurity F [3]. Its long elimination half-life and distinct receptor binding profile differentiate it from parent compounds and other benzodiazepine metabolites, making it a key target for quantitative analysis in biological matrices [4].

Why Desalkylquazepam (DOQ) Cannot Be Substituted with Other Benzodiazepine Metabolites


Substituting Desalkylquazepam (DOQ) with other long-acting benzodiazepine metabolites like N-desalkylflurazepam is scientifically invalid due to fundamental differences in receptor pharmacology and metabolic contribution. While DOQ binds non-selectively to both Type I and Type II benzodiazepine receptors [1], its parent compounds quazepam and 2-oxoquazepam exhibit preferential affinity for Type I receptors [2]. This selectivity profile is not shared by N-desalkylflurazepam. Furthermore, in vivo studies in mice demonstrate that after quazepam administration, pharmacological activity (measured by inhibition of electroconvulsive shock) most closely parallels the combined brain concentrations of quazepam and 2-oxoquazepam, not DOQ [3]. This stands in stark contrast to flurazepam, where activity is driven by its N-desalkyl metabolite. These distinct pharmacodynamic and pharmacokinetic contributions necessitate the use of authentic Desalkylquazepam reference standards for accurate analytical quantification, forensic confirmation, and metabolic pathway elucidation.

Quantitative Differentiation of Desalkylquazepam: A Product-Specific Evidence Guide


Extended Elimination Half-Life Distinguishes DOQ from Parent Compounds in Geriatric Populations

Desalkylquazepam (N-desalkyl-2-oxoquazepam; DOQ) exhibits a markedly prolonged elimination half-life (t½β) of 189.7 hours in elderly subjects, which is significantly longer than that of its precursor metabolites, quazepam and 2-oxoquazepam, and is more than double the half-life observed in younger adults [1]. This age-dependent accumulation is a critical differentiator. In contrast, the parent compound quazepam shows only a slight increase in half-life with age (from ~39-41 hours in young adults to 53.3 hours in the elderly), and 2-oxoquazepam shows minimal change (from ~40-43 hours to 43.1 hours) [2].

Pharmacokinetics Geriatric Pharmacology Metabolism

Non-Selective BZ1/BZ2 Receptor Affinity Contrasts with Parent Compound Selectivity

In radioligand binding studies using rat brain cortical membranes, Desalkylquazepam (SCH 17514) demonstrates equal affinity for both Type I and Type II benzodiazepine receptor subtypes [1]. This non-selective binding profile is a direct contrast to its parent compound, quazepam, and its metabolite 2-oxoquazepam (SCH 15725), which exhibit preferential affinity for Type I receptors [1]. Functionally, while quazepam (10^-6 M) enhances [3H]GABA binding by 30% via an increase in total GABA receptor number, the study explicitly notes that SCH 17514 (DOQ) was 'less active' in this functional assay [1].

Receptor Pharmacology GABA-A Receptor Binding Affinity

Metabolite-Specific Contribution to In Vivo Pharmacological Activity

A direct comparative study in mice evaluated the relationship between brain concentrations and pharmacological activity (inhibition of electroconvulsive shock-induced seizures) for quazepam and its metabolites versus flurazepam and its metabolites [1]. The study concluded that after quazepam administration, pharmacological activity most closely paralleled the combined brain concentrations of quazepam and 2-oxoquazepam, and that Desalkylquazepam (N-desalkyl-2-oxoquazepam) 'does not contribute extensively to the observed pharmacological activity' [1]. This is in direct opposition to flurazepam, where activity most closely paralleled the N-desalkyl metabolite (N-desalkylflurazepam) [1].

Pharmacodynamics In Vivo Pharmacology Metabolite Activity

Extended Time to Steady-State and Prolonged AUC Differentiates DOQ Pharmacokinetically

Pharmacokinetic studies in normal human subjects after 14 days of daily 15 mg oral quazepam revealed distinct kinetic profiles for the metabolites [1]. The elimination half-life of Desalkylquazepam (DOQ) was 75 hours, compared to 41 hours for quazepam and 43 hours for 2-oxoquazepam [1]. Consequently, steady-state levels for quazepam and 2-oxoquazepam were achieved by the seventh daily dose, whereas DOQ required 13 days to reach steady-state [1]. In a separate single-dose study with 25 mg 14C-quazepam, the AUC(0-120h) for DOQ was 3323 hr*ng/mL, substantially higher than the AUCs for quazepam (715 hr*ng/mL) and 2-oxoquazepam (438 hr*ng/mL) [2].

Pharmacokinetics Steady-State Kinetics AUC

Specific Enzymatic Formation Pathway Distinguishes DOQ from Parent Drug Biotransformation

In vitro metabolism studies using human liver and intestine subcellular fractions reveal a specific enzymatic pathway for the formation of Desalkylquazepam (DOQ) [1]. Quazepam is first metabolized to 2-oxoquazepam (OQ) by CYP2C19 and FMO1 [1]. OQ is then further biotransformed to DOQ mainly by CYP3A4 and CYP2C9 [1]. This multi-step pathway is distinct from the direct N-dealkylation seen with other benzodiazepines like flurazepam to form N-desalkylflurazepam . The predominant role of CYP3A4 in all metabolic pathways of quazepam highlights a potential for distinct drug-drug interaction profiles compared to analogs relying on other CYPs [1].

Drug Metabolism Cytochrome P450 In Vitro Metabolism

High-Value Application Scenarios for Desalkylquazepam (CAS 1645-32-5)


Forensic Toxicology: Confirmation of Quazepam Ingestion via Unique Metabolite Profile

In post-mortem or human performance toxicology, the presence of Desalkylquazepam (DOQ) is a highly specific biomarker for quazepam exposure due to its unique two-step metabolic pathway [1]. Unlike N-desalkylflurazepam, which can originate from multiple parent drugs (flurazepam, flutoprazepam, midazolam, etc.) , DOQ is exclusively derived from quazepam. Its exceptionally long half-life (75-190 hours) and high AUC make it detectable for extended periods [2]. Quantitative LC-MS/MS methods targeting DOQ are essential for forensic laboratories to differentiate quazepam use from other benzodiazepines and to interpret post-mortem blood concentrations accurately [3].

Clinical Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

Given its formation is critically dependent on CYP3A4 and CYP2C9 [1], Desalkylquazepam (DOQ) serves as a key analyte in clinical studies evaluating drug-drug interactions involving quazepam. Co-administration with potent CYP3A4 inhibitors or inducers can significantly alter the systemic exposure to DOQ, potentially impacting the overall safety and efficacy profile of quazepam therapy. Its accumulation in elderly patients, where half-life doubles to ~190 hours [2], makes its quantification crucial in geriatric pharmacokinetic studies to assess age-related changes in drug metabolism and guide dose adjustments.

Pharmaceutical Impurity Profiling and Reference Standard Application

As a known process impurity and degradation product in the synthesis of certain triazolobenzodiazepines, Desalkylquazepam is utilized as a certified reference standard for analytical method development and validation [4]. It is specifically identified as Midazolam EP Impurity F [4]. Pharmaceutical quality control laboratories require this standard to ensure the purity and stability of drug substances, meeting regulatory guidelines for Abbreviated New Drug Applications (ANDA) and commercial manufacturing [4].

Novel Psychoactive Substance (NPS) Identification and Monitoring

Desalkylquazepam has been identified as a novel designer benzodiazepine in its own right, detected in seized drug materials as early as May 2024 [5]. Its structural similarity to other NPS benzodiazepines like diclazepam and phenazepam makes its rapid identification critical for public health and law enforcement agencies [5]. Reference standards are required for the development and validation of analytical methods (e.g., GC-MS, LC-QTOF-MS) to screen for and confirm the presence of this emerging substance in forensic casework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desalkylquazepam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.